molecular formula C20H20N2O2 B3003311 2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 923076-50-0

2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B3003311
CAS No.: 923076-50-0
M. Wt: 320.392
InChI Key: UXPCVIQDDHRPIU-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered heterocyclic core with two adjacent nitrogen atoms. The molecule features a 2,5-dimethylbenzyl group at position 2 and a 4-methoxyphenyl substituent at position 5. The substitution pattern of this compound suggests enhanced lipophilicity due to the aromatic methyl and methoxy groups, which may influence bioavailability and target binding .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-4-5-15(2)17(12-14)13-22-20(23)11-10-19(21-22)16-6-8-18(24-3)9-7-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPCVIQDDHRPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's unique structure, featuring both aromatic and heterocyclic components, suggests a variety of interactions with biological targets. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}

This composition indicates the presence of two aromatic rings and a pyridazine core, which are crucial for its biological interactions.

Pharmacological Properties

Research has indicated that this compound exhibits various pharmacological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation at micromolar concentrations.
  • Anti-inflammatory Effects : Initial findings indicate that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate cell growth and immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyridazine derivatives, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
AnticancerIC50 values ranging from 10 to 20 µM in various cancer lines
Anti-inflammatoryReduced cytokine levels in vitro

Comparison with Similar Compounds

Key Differences :

  • The 2,5-dimethylbenzyl group in the target compound introduces steric hindrance compared to smaller substituents (e.g., ethyl or aminoethyl) .
  • The 4-methoxyphenyl group enhances electron-donating capacity relative to 4-chlorophenyl or phenyl substituents .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

  • Solubility : Methoxy groups enhance water solubility compared to methyl or chloro substituents but reduce lipophilicity .
  • Crystal Packing: Hirshfeld surface analyses of 4-benzyl-6-phenyl-dihydropyridazinone () reveal intermolecular hydrogen bonding (N–H···O) and C–H···π interactions, which stabilize the lattice. The 2,5-dimethylbenzyl group in the target compound may disrupt such interactions due to steric bulk .

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